molecular formula C11H11BrO2 B8517847 4-Bromo-2-methoxy-1-methacryloylbenzene

4-Bromo-2-methoxy-1-methacryloylbenzene

Cat. No.: B8517847
M. Wt: 255.11 g/mol
InChI Key: DCSNKYMMGJBTOR-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-1-methacryloylbenzene is a substituted benzene derivative featuring a bromine atom at the para position (C4), a methoxy group at the ortho position (C2), and a methacryloyl group (CH₂=C(CH₃)CO-) at the meta position (C1). This compound is hypothesized to serve as a reactive intermediate in polymer chemistry or organic synthesis due to the methacryloyl group’s propensity for radical polymerization. Instead, the analysis below focuses on structurally similar brominated and methoxylated benzene derivatives, which share key functional groups and reactivity patterns.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

1-(4-bromo-2-methoxyphenyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C11H11BrO2/c1-7(2)11(13)9-5-4-8(12)6-10(9)14-3/h4-6H,1H2,2-3H3

InChI Key

DCSNKYMMGJBTOR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=C(C=C(C=C1)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds, derived from the evidence, share structural similarities with 4-Bromo-2-methoxy-1-methacryloylbenzene, differing primarily in substituent groups and positions. Key comparisons include synthesis routes, applications, and safety profiles.

Table 1: Structural and Functional Comparison of Brominated Methoxybenzenes

Compound Name Substituents (Positions) Molecular Formula CAS No. Molecular Weight Key Applications/Synthesis
2-Bromo-4'-methoxyacetophenone Br (C2), COCH₃ (C1), OCH₃ (C4') C₉H₉BrO₂ 2632-13-5 229.07 g/mol Intermediate in pharmaceuticals and agrochemicals
4-Benzyloxy-2-bromo-1-methoxybenzene Br (C2), OCH₃ (C1), OBn (C4) C₁₄H₁₃BrO₂ N/A 293.16 g/mol Multi-step synthesis via acetyl protection and bromination
4-Bromo-2-chloro-1-methoxybenzene Br (C4), Cl (C2), OCH₃ (C1) C₇H₆BrClO 3964-56-5 221.48 g/mol Halogenated intermediate; strict safety protocols
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene Br (C4), OCH₃ (C2), OCH₂OCH₃ (C1) C₉H₁₁BrO₃ 132532-64-0 247.09 g/mol Protected phenol for controlled reactivity
4-Bromo-1-fluoro-2-methoxybenzene Br (C4), F (C1), OCH₃ (C2) C₇H₆BrFO 443-81-2 205.03 g/mol Fluorinated analog for electronic materials

Key Differentiators

  • Substituent Effects :

    • Methacryloyl groups (hypothetical) confer polymerizability, unlike benzyloxy or methoxymethoxy groups, which prioritize protection.
    • Chloro or fluoro substituents enhance halogen bonding for crystal engineering or medicinal chemistry, whereas bromo aids in Suzuki-Miyaura cross-coupling reactions .
  • Thermal Stability : Methoxy groups generally improve solubility but reduce thermal stability compared to halogens like chlorine .

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